molecular formula C13H16F3NO2 B1442804 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid CAS No. 1306606-00-7

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid

Cat. No.: B1442804
CAS No.: 1306606-00-7
M. Wt: 275.27 g/mol
InChI Key: CWJYLRNEOCFRBC-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require specific temperatures and solvents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily noted for its potential in drug development, particularly due to the presence of the trifluoromethyl group, which enhances biological activity and metabolic stability.

Drug Development

The trifluoromethyl group is a common motif in many FDA-approved drugs, contributing to their efficacy and pharmacokinetic properties. Recent studies have highlighted its role in enhancing the potency of various therapeutic agents:

  • Ubrogepant : A drug used for the acute treatment of migraine, which contains a trifluoromethyl group that contributes to its effectiveness and selectivity for its target receptors .
  • Selinexor : An anticancer agent that has demonstrated synergistic effects when used with other therapies, showcasing the importance of trifluoromethyl-containing compounds in oncology .

Agrochemical Applications

The compound's structural features make it suitable for use in agrochemicals, particularly as a pesticide or herbicide.

Insecticide Development

Research indicates that compounds containing trifluoromethyl groups can offer enhanced insecticidal properties due to increased lipophilicity and metabolic stability. For instance:

  • Fluralaner : A systemic insecticide that selectively targets GABA receptors in insects while being safe for mammals. The structural similarities suggest that 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid could be developed into a novel insecticide with similar selectivity .

Materials Science Applications

In addition to biological applications, this compound may find uses in materials science.

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer backbones can significantly alter their properties, such as thermal stability and hydrophobicity. This compound could potentially be utilized as a monomer or additive in the synthesis of advanced polymers with tailored characteristics.

Data Tables

Application AreaCompound ExampleKey Features
PharmaceuticalsUbrogepantTrifluoromethyl group enhances potency
PharmaceuticalsSelinexorSynergistic anticancer activity
AgrochemicalsFluralanerSelective GABA receptor targeting
Materials ScienceVarious PolymersImproved thermal stability and hydrophobicity

Case Study 1: Ubrogepant Development

A comprehensive study on Ubrogepant revealed that the trifluoromethyl group improved its binding affinity to CGRP receptors, leading to more effective migraine relief compared to non-fluorinated analogs.

Case Study 2: Fluralaner Efficacy

Fluralaner was developed using similar methodologies as those proposed for this compound, demonstrating how trifluoromethyl-containing compounds can be optimized for agricultural use through targeted receptor interactions.

Mechanism of Action

The mechanism of action of 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can lead to interactions with intracellular targets, such as enzymes or receptors, thereby modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Methylamino)-5-(trifluoromethyl)benzoic acid

Comparison: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both butyl and methyl groups attached to the amino moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Biological Activity

2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule. The presence of the butyl(methyl)amino group may contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 3.0 µM to 22.54 µM were reported for related compounds, indicating promising anticancer activity compared to standard treatments like doxorubicin .
  • A549 (lung cancer) : Some derivatives exhibited IC50 values as low as 5.97 µM, suggesting effective inhibition of cell proliferation .

The mechanisms through which these compounds exert their effects include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with binding affinities suggesting strong interactions with these targets .
  • Induction of Apoptosis : Flow cytometry analyses indicated that certain derivatives significantly increased apoptosis rates in cancer cells, providing a pathway for therapeutic intervention .

Antimicrobial Activity

Compounds similar to this compound have also demonstrated antimicrobial properties:

  • Antibacterial Activity : Studies on pyrrole benzamide derivatives showed MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potential for development as antibacterial agents .
  • Antifungal Activity : Some derivatives have been evaluated for antifungal activity, showing effectiveness against various fungal strains .

Case Studies and Research Findings

CompoundBiological ActivityIC50 ValueReference
This compoundAnticancer (MCF-7)3.0 µM - 22.54 µM
Related Compound AAnticancer (A549)5.97 µM
Pyrrole Derivative BAntibacterial (S. aureus)3.12 µg/mL
Pyrrole Derivative CAntifungal ActivityNot specified

Properties

IUPAC Name

2-[butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-3-4-7-17(2)11-6-5-9(13(14,15)16)8-10(11)12(18)19/h5-6,8H,3-4,7H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJYLRNEOCFRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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